![molecular formula C14H11ClN2O B2893588 6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-73-7](/img/structure/B2893588.png)
6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
Scientific Research Applications
Tyrosinase Inhibitory Activity
- Benzimidazole derivatives, including those with methoxy and chloro substituents, have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. These compounds, such as 2‐(4‐{[1‐(3,4‐dichlorobenzyl)‐1H‐1,2,3‐triazol‐4‐yl]methoxy}phenyl)‐1H‐benzimidazole, show effective inhibitory activity, suggesting potential applications in cosmetics, medicine, or the food industry (Mahdavi et al., 2018).
Antimicrobial Activity
- Substituted pyrido[1,2‐a]benzimidazoles, including chloro and methoxy derivatives, have shown in vitro antibacterial activity. However, their efficacy varies, with some compounds demonstrating significant activity against bacterial strains (Rida et al., 1988).
Vasorelaxant Properties
- 2-(substituted phenyl)-1H-benzimidazole derivatives have been studied for their vasorelaxant activity on isolated rat aortic rings. Compounds with specific substituents, such as nitro and methoxy, have shown potent vasorelaxant properties, indicating potential applications in treating hypertensive diseases (Estrada-Soto et al., 2006).
Corticotropin-Releasing Factor 1 Receptor Antagonists
- Benzimidazole derivatives have been designed as corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds, such as 4-chloro-N(2)-(4-chloro-2-methoxy-6-methylphenyl)-1-methyl-N(7),N(7)-dipropyl-1H-benzimidazole-2,7-diamine, exhibit potent binding and antagonistic activity, suggesting potential use in stress-related disorders (Mochizuki et al., 2016).
Antifungal and Herbicidal Activities
- Benzimidazoles with various substituents have been synthesized and evaluated for antifungal and herbicidal activities. Certain derivatives, especially those with chloro and methoxy groups, show promising results, indicating their potential use in agricultural applications (Hisano et al., 1982).
Analgesic and Antispasmodic Activities
- Certain benzimidazole derivatives exhibit analgesic and antispasmodic activities, such as 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, indicating their potential therapeutic use in pain management and muscle relaxation (Aydin et al., 2003).
properties
IUPAC Name |
6-chloro-1-methoxy-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-17-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVCHZHSFHTEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole |
Citations
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